1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride 1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2197061-84-8
VCID: VC6192919
InChI: InChI=1S/C9H12N2.2ClH/c10-9(3-4-9)6-8-2-1-5-11-7-8;;/h1-2,5,7H,3-4,6,10H2;2*1H
SMILES: C1CC1(CC2=CN=CC=C2)N.Cl.Cl
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.13

1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride

CAS No.: 2197061-84-8

Cat. No.: VC6192919

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.13

* For research use only. Not for human or veterinary use.

1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride - 2197061-84-8

Specification

CAS No. 2197061-84-8
Molecular Formula C9H14Cl2N2
Molecular Weight 221.13
IUPAC Name 1-(pyridin-3-ylmethyl)cyclopropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C9H12N2.2ClH/c10-9(3-4-9)6-8-2-1-5-11-7-8;;/h1-2,5,7H,3-4,6,10H2;2*1H
Standard InChI Key VKJIPVUIXXSTEG-UHFFFAOYSA-N
SMILES C1CC1(CC2=CN=CC=C2)N.Cl.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochloride has the molecular formula C₉H₁₄Cl₂N₂ and a molecular weight of 221.13 g/mol. Its IUPAC name, 1-(pyridin-3-ylmethyl)cyclopropan-1-amine dihydrochloride, reflects the presence of a cyclopropane ring bonded to an amine group and a pyridin-3-ylmethyl side chain, with two hydrochloride counterions. The compound’s stereochemistry and planar cyclopropane ring contribute to its reactivity and binding affinity in biological systems .

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC₉H₁₄Cl₂N₂
Molecular Weight221.13 g/mol
SolubilityWater, polar organic solvents
Storage ConditionsCool, dry environment

The compound’s solubility in aqueous and organic phases facilitates its use in pharmacological assays.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves:

  • Condensation: Reacting cyclopropanamine with 3-pyridinecarboxaldehyde under basic conditions.

  • Reduction: Reducing the imine intermediate to form the amine.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the dihydrochloride salt .

A comparative analysis of synthetic methods reveals that alternative routes using ruthenium catalysts or chiral auxiliaries improve enantioselectivity, as seen in related cyclopropane derivatives .

Optimization Challenges

Key challenges include minimizing side reactions from the strained cyclopropane ring and achieving high purity. Recent advances in flow chemistry have enhanced yield (up to 78%) and reduced reaction times .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeatureBioactivity (IC₅₀)
1-(Pyridin-3-ylmethyl)cyclopropanamine dihydrochlorideC₉H₁₄Cl₂N₂Pyridine at 3-positionUnder study
N-(Pyridin-2-ylmethyl)cyclopropanamine hydrochlorideC₉H₁₃ClN₂Pyridine at 2-position0.12 μM
N-(1-Methylpyridin-3-ylmethyl)cyclopropanamine hydrochlorideC₁₀H₁₅ClN₂Methylated pyridine0.09 μM

Substituent position significantly affects target binding; the 3-pyridyl group enhances metabolic stability compared to 2- or 4-isomers .

Recent Advances and Future Directions

Metabolic Stability Enhancements

Incorporating cyclopropyl groups (e.g., compound 41) reduces hepatic clearance in human liver microsomes (CLₘᵢₙ = 1.8 μL/min/10⁶ cells) . Such modifications could extend this compound’s half-life in vivo.

Targeted Drug Delivery

Nanoparticle encapsulation or prodrug strategies (e.g., esterification) may improve bioavailability. Preliminary data on pyrazolopyridinone carriers show a 5-fold potency increase .

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